2-Fluoro-3-hydroxytyrosine

Enzyme Kinetics AADC Dopa Decarboxylase

This fluorinated DOPA analog addresses the need for a peripherally restricted, melanogenic-selective probe for imaging and enzymology. Unlike 6-fluoro-L-DOPA, the 2-fluoro isomer resists BBB transport and DDC decarboxylation, enabling isolated peripheral catecholamine studies. • 5-fold selective uptake in melanotic vs. non-melanotic tumors. • High Km (982 µM) for AADC confirms decarboxylation resistance. • Ideal control for peripherally restricted DDC inhibitor screening.

Molecular Formula C9H10FNO4
Molecular Weight 215.18 g/mol
CAS No. 107597-46-6
Cat. No. B009588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxytyrosine
CAS107597-46-6
Synonyms2-fluoro-3-hydroxytyrosine
2-fluorodopa
3,4-dihydroxy-2-fluorophenylalanine
Molecular FormulaC9H10FNO4
Molecular Weight215.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O
InChIInChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1
InChIKeyAIDLBEYXQMVQQH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 2-Fluoro-3-hydroxytyrosine (2-Fluorodopa) – A Positionally Selective, Fluorinated L-DOPA Analog for Targeted Research


2-Fluoro-3-hydroxytyrosine (CAS 107597-46-6, also referred to as 2-fluorodopa or 2-F-DOPA) is a synthetic, ring-fluorinated analog of the endogenous amino acid L-3,4-dihydroxyphenylalanine (L-DOPA). The compound is characterized by a fluorine substituent at the 2-position of its catechol ring, a specific structural modification that fundamentally alters its enzymatic processing, metabolic fate, and spatial distribution in vivo relative to other fluorinated DOPA isomers and to L-DOPA itself [1]. This positional fluorination stratagem yields a molecule with unique biological properties, distinguishing it from the clinically dominant PET tracer 6-fluoro-L-DOPA (FDOPA) and creating a distinct niche in both molecular imaging and fundamental biochemistry research [2].

Why 6-Fluoro-L-DOPA or L-DOPA Cannot Simply Replace 2-Fluoro-3-hydroxytyrosine in Research Protocols


The biological effects of fluorinated L-DOPA analogs are exquisitely dependent on the position of the fluorine atom, a phenomenon known as the "fluorine effect" [1]. A simple substitution of 2-fluoro-3-hydroxytyrosine with the 6-fluoro isomer (the standard PET tracer FDOPA) will yield fundamentally different and incompatible experimental outcomes. The catalytic efficiency of the key metabolic enzyme Dopa Decarboxylase (DDC) is drastically affected, with each fluorinated analog having a distinct rank order of processing (DOPA > 6-F-DOPA > 2-F-DOPA > 5-F-DOPA) [2]. Crucially, the 2-fluoro isomer exhibits a severely diminished capacity to cross the blood-brain barrier and is not decarboxylated in vivo, whereas 6-fluoro-L-DOPA is [1]. These differences are not subtle; they represent absolute functional incompatibility for assays requiring neuronal dopamine production or targeted brain metabolism, while simultaneously opening a unique peripheral and melanogenic application window that its close analogs cannot fulfill [1][3].

Quantitative Differentiation of 2-Fluoro-3-hydroxytyrosine: Evidence Against Key Comparators


Aromatic Amino Acid Decarboxylase (AADC) Substrate Affinity: 2-18F-DOPA vs. 6-18F-DOPA

The affinity of AADC for 2-18F-DOPA is an order of magnitude lower than for 6-18F-DOPA. The Michaelis-Menten constant (Km) for 2-18F-DOPA was determined to be 982 ± 115 µM in rat striatal homogenate, compared to 101 ± 22 µM for 6-18F-DOPA [1]. This nearly 10-fold difference in Km indicates a significantly weaker enzyme-substrate interaction for the 2-fluoro isomer, which directly explains its observed resistance to in vivo decarboxylation.

Enzyme Kinetics AADC Dopa Decarboxylase Michaelis-Menten

Dopa Decarboxylase (DDC) Catalytic Efficiency Ranking: 2-F-DOPA Among Fluorinated Analogs

A systematic kinetic analysis of recombinant DDC with three ring-fluorinated analogs of DOPA established the following rank order of catalytic efficiency (kcat/Km): DOPA > 6-F-DOPA > 2-F-DOPA > 5-F-DOPA [1]. This quantitative hierarchy confirms that 2-fluoro-3-hydroxytyrosine is a significantly poorer DDC substrate than the natural substrate and the 6-fluoro isomer, but a better substrate than 5-F-DOPA. The predominant influence of fluorine substitution is attributed to an increased Km for all fluorinated analogs relative to L-DOPA [1].

Dopa Decarboxylase Catalytic Efficiency Substrate Specificity Structure-Activity Relationship

Blood-Brain Barrier Penetration and Brain Trapping: 2-18F-DOPA is Functionally Excluded from Brain

In the hooded rat model, L-2-18F-DOPA was shown to pass less readily into the brain than L-6-18F-DOPA. Critically, at 10 and 60 minutes post-injection, no decarboxylated derivatives of L-2-18F-DOPA were detected in the striatum, whereas significant amounts of 6-18F-fluorodopamine and its metabolites were formed [1]. This demonstrates a near-complete failure of the 2-fluoro isomer to enter and be metabolized by central dopaminergic neurons.

Blood-Brain Barrier Brain Imaging Pharmacokinetics PET Tracer

Selective Uptake in Melanogenesis: 2-18F-FDOPA as a Melanoma-Specific Imaging Agent

In murine B16 melanoma models, 2-[18F]FDOPA uptake is directly correlated with melanin synthesis activity. The uptake ratio between the high-melanin B16-F1 tumor and the low-melanin B16-F10 tumor was approximately 5:1 at 6 hours post-injection, a difference that paralleled the tumors' melanin content and increased over time [1]. This stark contrast in uptake based on melanogenic capacity was not replicated by metabolic tracers like [14C]2-deoxy-2-fluoro-D-glucose, which showed an inverse uptake pattern [1].

Melanoma Imaging Melanogenesis Molecular Imaging Fluorine-18

Enhanced Peripheral O-Methylation Rate: 2-18F-DOPA vs. 6-18F-DOPA

The peripheral metabolism of the 2- and 6-fluorinated isomers diverges significantly. The peripheral formation of the O-methylated derivative of L-2-18F-DOPA was approximately twice as great as that for the 6-isomer in carbidopa-pretreated rats [1]. This higher rate of O-methylation, combined with the low affinity for AADC, accounts for the absence of decarboxylated metabolites for the 2-isomer in vivo [1].

Catechol-O-Methyltransferase Peripheral Metabolism Metabolic Clearance Pharmacokinetics

High-Value Application Scenarios for 2-Fluoro-3-hydroxytyrosine Procurement


Radiochemical Precursor for Melanogenesis-Selective PET Tracer Synthesis

As demonstrated by its 5-fold uptake ratio between melanotic and non-melanotic tumors in preclinical models [1], 2-fluoro-3-hydroxytyrosine is the logical procurement choice for research groups synthesizing 2-[18F]FDOPA for melanoma imaging. Its unique and quantifiable tropism for melanogenic cells makes it a core reagent for developing diagnostic or theranostic agents targeting melanin biosynthesis, an application where no other fluorinated DOPA isomer has shown comparable selectivity [1].

Non-Brain-Penetrant Control Substrate for In Vivo DDC Activity Studies

For investigational programs studying peripheral dopamine metabolism or screening for peripherally restricted DDC inhibitors, 2-fluoro-3-hydroxytyrosine provides a critical experimental control. The compound's verified resistance to decarboxylation in the striatum and its high Km for AADC (982 µM) [2] allow researchers to isolate peripheral catecholamine dynamics from central nervous system effects, a functional separation that 6-F-DOPA or L-DOPA cannot provide [2].

Enzyme Specificity Profiling: AADC/DDC Structure-Function Assays

The well-characterized kinetic ranking (kcat/Km: DOPA > 6-F-DOPA > 2-F-DOPA > 5-F-DOPA) [3] positions 2-fluoro-3-hydroxytyrosine as an essential comparative substrate for studying the structural determinants of DDC substrate recognition. Any research group performing site-directed mutagenesis, inhibitor screening, or mechanistic studies on this enzyme benefits from including the 2-fluoro isomer in their panel to correctly interpret the impact of modification on substrate binding and catalysis [3].

Catechol-O-Methyltransferase (COMT) Interaction and Peripheral Metabolism Studies

The twofold elevation in peripheral O-methylation observed for the 2-fluoro isomer relative to 6-F-DOPA [2] makes it a valuable tool for investigating COMT substrate specificity and the interplay between AADC and COMT in peripheral catecholamine metabolism. This specific metabolic signature supports experimental designs aiming to quantify COMT activity or to model peripheral L-DOPA kinetic scenarios without confounding central signals [2].

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